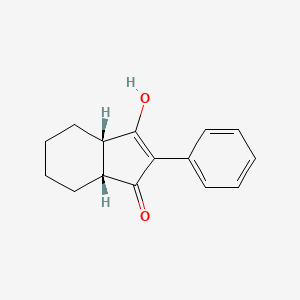
Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is a chemical compound with a complex structure that includes a hydroxyl group, a phenyl group, and a hexahydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.
Aplicaciones Científicas De Investigación
Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Trans-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.
1H-Inden-1-one, 2,3-dihydro-: A structurally related compound with different functional groups and reactivity.
Actividad Biológica
Cis-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one (C15H16O2), also known by its CAS number 871482-77-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
Structure: The compound features a hexahydroindene framework with a hydroxyl group and a phenyl substituent.
Biological Activity Overview
This compound has been studied for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with G-quadruplex DNA structures, which are important in regulating gene expression related to cancer proliferation .
- Antimicrobial Properties : Research indicates that derivatives of hexahydroindene compounds can possess antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains .
- Cytotoxic Effects : Studies have evaluated the cytotoxicity of cis-3-hydroxy derivatives in different cancer cell lines. The results indicate varying degrees of inhibition of cell growth depending on the concentration and exposure time .
The biological activity of this compound can be attributed to several mechanisms:
- G4 DNA Binding : The compound's ability to bind to G-quadruplexes may interfere with telomerase activity and disrupt cancer cell proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Data Tables
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits growth in cancer cell lines | |
| Antimicrobial | Effective against various bacterial strains | |
| Cytotoxicity | Dose-dependent inhibition of cell growth |
Case Studies
- Anticancer Study : A study involving A375 melanoma cells demonstrated that cis-3-hydroxy derivatives could inhibit cell proliferation with an IC50 value indicating significant potency. This suggests potential for development as an anticancer agent targeting specific pathways involved in tumor growth .
- Microbial Inhibition : In a comparative analysis of antimicrobial agents, cis-3-hydroxy derivatives showed substantial inhibitory zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 31.25 mg/mL for effective microbial control .
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(3aS,7aR)-3-hydroxy-2-phenyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C15H16O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-3,6-7,11-12,16H,4-5,8-9H2/t11-,12+/m0/s1 |
Clave InChI |
BBDRHFLHKPREMA-NWDGAFQWSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)C(=C(C2=O)C3=CC=CC=C3)O |
SMILES canónico |
C1CCC2C(C1)C(=C(C2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















